molecular formula C7H7N3O4 B165273 2-Amino-4,6-dinitrotoluene CAS No. 35572-78-2

2-Amino-4,6-dinitrotoluene

Cat. No. B165273
Key on ui cas rn: 35572-78-2
M. Wt: 197.15 g/mol
InChI Key: IEEJAAUSLQCGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04451681

Procedure details

1.0 gram of 2,4,6-trinitrotoluene was dissolved in 22 ml of glacial acetic acid. With vigorous stirring, 0.82 g of iron powder (400 mesh) was added in small portions over two hours. The red reaction suspension was diluted to 50 ml with water giving a bright yellow precipitate. Filtration gave 0.38 grams of 2-amino-4,6-dinitrotoluene of sufficient spectral and chromatographic purity for use in the subsequent synthesis without recrystallization.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.82 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([N+:13]([O-:15])=[O:14])[C:5]=1[CH3:16])([O-])=O>C(O)(=O)C.O.[Fe]>[NH2:1][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([N+:13]([O-:15])=[O:14])[C:5]=1[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.82 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.